Spironolactone

Description

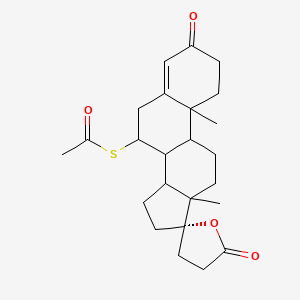

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMSZDCAJNLERA-ZHYRCANASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034186 | |

| Record name | Spironolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spironolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

134 °C | |

| Record name | Spironolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SPIRONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Soluble in ethyl acetate and ethanol; slightly soluble in methanol, In water, 22 mg/L at 25 °C, 1.98e-03 g/L | |

| Record name | SPIRONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Spironolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from methanol, Light cream-colored to light tan, crystalline powder | |

CAS No. |

52-01-7 | |

| Record name | Spironolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spironolactone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spironolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | spironolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregn-4-ene-21-carboxylic acid, 7-(acetylthio)-17-hydroxy-3-oxo-, .gamma.-lactone, (7.alpha.,17.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spironolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spironolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIRONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O7W4T232 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SPIRONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Spironolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134-135 °C, 134.5 °C | |

| Record name | Spironolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SPIRONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Spironolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spironolactone's Mechanism of Action in Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone, a potassium-sparing diuretic, exerts its primary effects within the intricate network of the renal tubules. Its therapeutic efficacy in conditions such as hypertension and heart failure stems from its direct and competitive antagonism of the mineralocorticoid receptor (MR). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action in the renal tubules, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Competitive Antagonism of the Mineralocorticoid Receptor

This compound's fundamental mechanism of action is its ability to competitively bind to the mineralocorticoid receptor (MR) in the principal cells of the distal convoluted tubule and the collecting duct of the nephron.[1][2][3] This binding prevents the endogenous mineralocorticoid, aldosterone (B195564), from activating the receptor.[3] The affinity of this compound and its active metabolites for the MR is a critical determinant of its potency.

Data Presentation: Mineralocorticoid Receptor Binding Affinity

The following table summarizes the binding affinity of this compound and its metabolites to the mineralocorticoid receptor, presented as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

| Compound | Receptor | Species | Binding Affinity (Kd/IC50) | Reference |

| This compound | Mineralocorticoid Receptor | Rat | Kd = 12.9 ± 0.6 nM | [4] |

| This compound | Mineralocorticoid Receptor | - | IC50 = 24 nM | [5] |

| This compound | Mineralocorticoid Receptor LBD | - | IC50 = 13 nM | [1] |

| This compound | Androgen Receptor | - | IC50 = 77 nM | [5] |

Signaling Pathways of Aldosterone and this compound's Intervention

Aldosterone, upon binding to the cytosolic MR, triggers a cascade of events leading to increased sodium reabsorption and potassium secretion. This compound disrupts this pathway at its inception.

-

Aldosterone Binding and MR Translocation: Aldosterone diffuses into the principal cell and binds to the MR. This ligand-receptor complex then translocates to the nucleus.

-

Gene Transcription: Within the nucleus, the aldosterone-MR complex binds to hormone response elements on the DNA, initiating the transcription of aldosterone-induced genes.

-

Protein Synthesis: The transcribed mRNA is translated into new proteins, termed aldosterone-induced proteins (AIPs).

-

This compound's Competitive Inhibition: this compound, by occupying the MR binding site, prevents the conformational changes required for receptor activation and nuclear translocation, thereby inhibiting the transcription of aldosterone-induced genes.

Key Downstream Effectors

The physiological effects of aldosterone are mediated by the increased expression and activity of several key proteins in the principal cells:

-

Serum- and Glucocorticoid-induced Kinase 1 (SGK1): This is a primary and rapidly induced AIP. SGK1 plays a crucial role in phosphorylating and regulating downstream targets.

-

Epithelial Sodium Channel (ENaC): Located on the apical membrane, ENaC is the primary channel for sodium entry into the principal cell from the tubular fluid. Aldosterone, via SGK1, increases the number and open probability of ENaC channels.

-

Na+/K+-ATPase Pump: Situated on the basolateral membrane, this pump actively transports sodium out of the cell into the bloodstream and potassium into the cell. Aldosterone increases the synthesis and activity of the Na+/K+-ATPase.

-

Renal Outer Medullary Potassium Channel (ROMK): Also located on the apical membrane, ROMK is a key channel for potassium secretion into the tubular fluid. The electrochemical gradient created by sodium reabsorption through ENaC drives potassium secretion through ROMK.

Mandatory Visualization: Aldosterone Signaling Pathway and this compound's Point of Intervention

Caption: Aldosterone signaling pathway in a renal principal cell and the inhibitory action of this compound.

Quantitative Effects on Renal Sodium and Potassium Excretion

The primary physiological consequence of this compound's action is an increase in urinary sodium excretion (natriuresis) and a decrease in urinary potassium excretion (kaliuresis).

Data Presentation: Effect of this compound on Urinary Electrolyte Excretion

The following table summarizes the quantitative effects of this compound on urinary sodium and potassium levels from various studies.

| Study Population | This compound Dose | Change in Urinary Sodium | Change in Urinary Potassium | Reference |

| Healthy Dogs | 1 and 2 mg/kg/day for 8 days | No significant change | 14% and 22% decrease, respectively | [6] |

| Bile duct-ligated rats | 20 mg/kg | Increased in the first 4-8 hours | Decreased in the first 4-8 hours | [7] |

| Healthy Subjects (Fludrocortisone challenge) | 25-200 mg daily | Log-linear dose-dependent increase | Little evidence of dose-related influence | [8] |

| Transgenic Hypertensive Rats | Not specified | Urinary Na:K ratio significantly reduced after 12 weeks | Urinary Na:K ratio significantly reduced after 12 weeks | [6] |

| Rat main submaxillary duct | Not specified | 27% decrease in net Na+ reabsorption | 23% decrease in net K+ secretion | [9] |

Experimental Protocols

Isolation of Murine Renal Tubules

This protocol describes a method for isolating primary renal tubular epithelial cells from mice for in vitro studies.[2][10]

Materials:

-

Digestion buffer (e.g., containing collagenase)

-

Culture media

-

70 µm cell strainer

-

Centrifuge

-

Collagen-coated culture dishes

Procedure:

-

Euthanize the mouse and dissect the kidneys.

-

Remove the renal capsule and medulla, and mince the cortical tissue.

-

Incubate the minced tissue in digestion buffer at 37°C with gentle rotation.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Stop the digestion by adding culture media.

-

Centrifuge the cell suspension at a low speed (e.g., 50 x g) to pellet the heavier tubular fragments.

-

Resuspend the pellet in fresh culture media and plate on collagen-coated dishes.

Mandatory Visualization: Experimental Workflow for Renal Tubule Isolation

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound dose-response relationships in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]

- 6. This compound mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of aldosterone on protein expression in cultured collecting duct cells from neonatal rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-response relationships for this compound at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound on transport of Na+, K+ and H+. A microperfusion study in rat main submaxillary duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spironolactone molecular structure and activity relationship

An In-depth Technical Guide on the Core Structure-Activity Relationship of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a steroidal compound widely utilized in clinical practice as a potassium-sparing diuretic and an antagonist of the mineralocorticoid receptor (MR).[1] Its therapeutic applications extend to conditions such as heart failure, hypertension, and primary hyperaldosteronism.[2][3] Beyond its primary antimineralocorticoid activity, this compound also exhibits significant antiandrogenic effects due to its interaction with the androgen receptor (AR), which accounts for some of its therapeutic uses as well as its side effect profile.[4][5] This guide provides a detailed examination of the molecular structure of this compound, its mechanism of action at the receptor level, and the critical structure-activity relationships (SAR) that govern its potency and selectivity. We will delve into the signaling pathways it modulates, present quantitative binding data for this compound and its key analogs, and provide detailed experimental protocols for assessing receptor binding.

Molecular Structure and Metabolism

This compound (7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone) is a synthetic steroid characterized by a unique γ-lactone ring at the C17 position and a thioacetyl group at the 7α position. This structure is fundamental to its biological activity.

Upon oral administration, this compound is extensively and rapidly metabolized into several active metabolites.[6] The main metabolic pathways involve dethioacetylation and S-methylation.[7] Key active metabolites include:

-

Canrenone (B1668266): Formed by the removal of the 7α-thioacetyl group. For a long time, canrenone was considered the principal active metabolite.[7][8]

-

7α-thiomethylthis compound (TMS): A sulfur-retaining metabolite that is now understood to be the main metabolite after a single oral dose.[8]

-

6β-hydroxy-7α-thiomethylthis compound (HTMS): Another significant sulfur-containing metabolite.[6][9]

These metabolites, particularly canrenone and TMS, contribute significantly to the overall therapeutic and side-effect profile of this compound.[6][10]

Mechanism of Action and Signaling Pathways

This compound and its active metabolites exert their effects primarily through competitive antagonism of steroid hormone nuclear receptors.

Mineralocorticoid Receptor (MR) Antagonism

The primary mechanism of action is the competitive binding to the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone (B195564).[3][11] In epithelial tissues like the distal convoluted tubule of the kidney, aldosterone binding to MR leads to the expression of proteins that regulate ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump.[12][13] By blocking this interaction, this compound prevents sodium and water reabsorption while retaining potassium, leading to its diuretic and antihypertensive effects.[6]

The genomic signaling pathway for the mineralocorticoid receptor is initiated by the binding of aldosterone, which causes the receptor to translocate to the nucleus, dimerize, and bind to hormone response elements on the DNA, thereby activating gene transcription.[12]

Androgen Receptor (AR) Antagonism

This compound and its metabolites also act as competitive antagonists at the androgen receptor, blocking the binding of testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[4][14] This antiandrogenic activity is responsible for the side effects of gynecomastia in males and is harnessed therapeutically for conditions like hirsutism and acne in females.[4][5] The affinity of this compound for the AR is lower than for the MR and varies considerably in reports, ranging from 2.7% to 67% of that of DHT.[4][14]

Similar to MR signaling, the genomic AR pathway involves ligand binding in the cytoplasm, dissociation from heat shock proteins, nuclear translocation, dimerization, and binding to androgen response elements (AREs) to regulate gene expression.[15][16][17]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Synthetic approaches towards the multi target drug this compound and its potent analogues/derivatives [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics of this compound - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. pfizermedical.com [pfizermedical.com]

- 7. THE METABOLISM AND BIOPHARMACEUTICS OF this compound IN MAN: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. New insights into the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Canrenone--the principal active metabolite of this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]

- 12. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 13. ahajournals.org [ahajournals.org]

- 14. This compound and Androgen Receptors - Oana - Posts [oanahealth.com]

- 15. researchgate.net [researchgate.net]

- 16. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Androgen receptor - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of Spironolactone: A Technical Guide

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of spironolactone, a synthetic steroid widely used as a potassium-sparing diuretic and an aldosterone (B195564) antagonist. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways.

Discovery and Historical Context

The development of this compound is intrinsically linked to the mid-20th-century advancements in endocrinology, particularly the discovery of aldosterone in 1953.[1][2][3] Following this, extensive research focused on synthesizing steroids that could counteract the sodium-retaining and potassium-excreting effects of mineralocorticoids.[1][2][3]

In 1957, a team of researchers at G.D. Searle & Co., led by John Cella, reported the first industrial synthesis of this compound.[4][5] The initial exploration revealed that 17-spirolactone steroids were effective in blocking the effects of mineralocorticoids.[1][2] this compound was subsequently introduced to the market in 1959 and received FDA approval in 1960.[5][6] Its initial applications were for managing edematous conditions and primary aldosteronism.[1][7] Later, its anti-androgenic properties were recognized, expanding its therapeutic use to conditions like hirsutism and acne.[6][8][9]

Caption: A timeline of the key milestones in the discovery and development of this compound.

Chemical Synthesis of this compound

The synthesis of this compound involves two critical transformations: the formation of the γ-lactone ring at the C17 position and the introduction of the 7α-acetylthio group.[10] The primary starting materials are typically dehydroepiandrosterone (B1670201) (DHEA) or androstenedione.[10][11] Several industrial pathways have been developed, most notably by G.D. Searle, Ciba-Geigy, and The Upjohn Company.[4][10]

G.D. Searle Synthesis Pathway from DHEA

The pioneering industrial synthesis begins with DHEA and proceeds through canrenone, a key intermediate.[4][10]

References

- 1. researchgate.net [researchgate.net]

- 2. The story of spironolactones from 1957 to now: from sodium balance to inflammation - GIN [giornaleitalianodinefrologia.it]

- 3. The story of spironolactones from 1957 to now: from sodium balance to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]

- 5. This compound | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dermnetnz.org [dermnetnz.org]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Spironolactone's Off-Target Cardiovascular Effects: A Technical Guide for Researchers

An in-depth exploration of the mechanisms beyond mineralocorticoid receptor antagonism in cardiovascular research.

Spironolactone, a well-established mineralocorticoid receptor (MR) antagonist, has demonstrated clinical benefits in cardiovascular diseases, particularly heart failure, that may extend beyond its primary mechanism of action. A growing body of research indicates that this compound exerts a variety of "off-target" effects that contribute to its cardioprotective profile. This technical guide provides a comprehensive overview of these effects for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

I. Endothelial Function and Nitric Oxide Bioavailability

This compound has been shown to improve endothelial dysfunction, a key factor in the pathogenesis of many cardiovascular diseases. This improvement is largely attributed to its ability to increase the bioavailability of nitric oxide (NO), a critical signaling molecule in the vasculature.

One of the key findings is that this compound enhances the forearm blood flow response to acetylcholine (B1216132), an endothelium-dependent vasodilator.[1][2] This effect is associated with increased NO bioactivity.[1][2] Furthermore, this compound has been observed to restore NO bioavailability by reducing superoxide (B77818) production from endothelial nitric oxide synthase (eNOS) and increasing eNOS dimerization.[3][4] In diabetic models, this compound treatment has been shown to abolish endothelial dysfunction and increase eNOS phosphorylation.[5][6]

Quantitative Data:

| Parameter | This compound Effect | Placebo/Control | Study Population | Reference |

| Forearm Blood Flow Response to Acetylcholine (% change) | 177 ± 29 | 95 ± 20 | Chronic Heart Failure Patients | [1] |

| Vasoconstriction due to L-NMMA (% change) | -35 ± 6 | -18 ± 4 | Chronic Heart Failure Patients | [1] |

Experimental Protocols:

Assessment of Endothelial Function:

-

Method: Bilateral forearm venous occlusion plethysmography.[1]

-

Procedure: After an overnight fast, the non-dominant brachial artery is cannulated. Following a 30-minute saline infusion, baseline forearm blood flow is measured. Drugs are then infused at a constant rate.[1]

-

Pharmacological Agents:

-

Acetylcholine (endothelium-dependent vasodilator) is infused at 25, 50, and 100 nmol/min for 5 minutes each.[1]

-

Sodium nitroprusside (endothelium-independent vasodilator) is infused at 4.2, 12.6, and 37.8 nmol/min for 5 minutes each.[1]

-

N-monomethyl-l-arginine (L-NMMA; NO synthase inhibitor) is infused at 1, 2, and 4 μmol/min for 5 minutes each to assess basal NO activity.[1]

-

Evaluation of Arterial Reactivity:

-

Procedure: Aortic rings are mounted in organ bath chambers containing Krebs-bicarbonate solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Rings are pre-contracted with agents like noradrenaline, phenylephrine, or potassium chloride. Cumulative concentrations of this compound are then added to assess vasorelaxant effects.[7] To evaluate endothelium-dependent relaxation, rings are pre-contracted with phenylephrine, and then acetylcholine is added cumulatively. For endothelium-independent relaxation, the endothelium is denuded, and sodium nitroprusside is used.[8]

Signaling Pathway:

Caption: this compound's effect on endothelial function and NO bioavailability.

II. Anti-Fibrotic Effects and Matrix Metalloproteinase Regulation

Myocardial fibrosis is a hallmark of pathological cardiac remodeling. This compound has demonstrated significant anti-fibrotic effects, contributing to its beneficial role in heart failure.[9][10]

Studies have shown that this compound can reduce collagen deposition and improve myocardial hypertrophy and diastolic function.[9][11] It has been shown to decrease the expression of type I and III collagen.[11] The mechanism for this may involve the inhibition of signaling pathways such as the TGF-β1/Smad-2/3/Ets-1 pathway.[11] Furthermore, this compound has been found to modulate the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which are key regulators of extracellular matrix turnover.[12][13] Treatment with this compound has been associated with a decrease in MMP-9 and TIMP-1 levels, and an increase in the PICP to ICTP ratio, suggesting a shift from collagen degradation to synthesis regulation.[13]

Quantitative Data:

| Biomarker | This compound Effect | Control Group | Study Population | Reference |

| MMP-9 (ng/mL) | Significant Decrease | No Significant Change | Post-COVID-19 Heart Failure Patients | [12] |

| TIMP-1 (ng/mL) | Significant Decrease | No Significant Change | Post-COVID-19 Heart Failure Patients | [12] |

| MMP-9/TIMP-1 Ratio | Significant Decrease | No Significant Change | Post-COVID-19 Heart Failure Patients | [12] |

| PICP/ICTP Ratio | Increased | - | Chronic Heart Failure Patients | [13] |

| Myocardial Extracellular Volume (ECV) | 0.25 ± 0.03 | 0.43 ± 0.09 | Hypertensive Mice | [14] |

| Myocardial Interstitial Fibrosis (%) | Reduced | Increased | Hypertensive Rats with Myocardial Infarction | [15] |

| Renal Cortical Interstitial Fibrosis (%) | Reduced | Increased | Hypertensive Rats with Myocardial Infarction | [15] |

| PICP (μg/L) | Greater Reduction (mdiff: -8.1) | - | Individuals at risk of Heart Failure | [16] |

| PICP/CITP Ratio | Greater Reduction (mdiff: -2.9) | - | Individuals at risk of Heart Failure | [16] |

Experimental Protocols:

Assessment of Myocardial Fibrosis:

-

Method: Masson's trichrome staining of myocardial tissue sections.[11]

-

Procedure: Heart tissue is fixed, embedded in paraffin, and sectioned. The sections are then stained with Masson's trichrome to visualize collagen deposition (blue staining). The degree of fibrosis is quantified by measuring the blue-stained area relative to the total tissue area.[11]

-

Immunohistochemistry: Protein expression levels of collagen I and III can be detected using specific antibodies.[11]

-

Cardiac Magnetic Resonance (CMR): T1 mapping can be used as a non-invasive method to assess diffuse myocardial fibrosis.[17]

Measurement of Collagen Metabolism Markers:

-

Method: Enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay.[13]

-

Procedure: Plasma levels of MMP-9, TIMP-1, type I collagen carboxyterminal telopeptide (ICTP), and procollagen (B1174764) type I carboxyterminal propeptide (PICP) are measured using commercially available kits.[13]

Signaling Pathway:

Caption: this compound's inhibition of the TGF-β1/Smad/Ets-1 fibrotic pathway.

III. Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are key contributors to cardiovascular pathology. This compound exhibits both antioxidant and anti-inflammatory properties that are independent of its MR antagonism.

This compound has been shown to reduce vascular oxidative stress by decreasing the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature.[5][6][18] It can also upregulate antioxidant enzymes such as superoxide dismutase-1 (SOD1) and catalase.[5][6] In diabetic models, this compound treatment has been found to reduce cardiac total nitrite (B80452) levels and improve vitamin E levels.[19]

From an anti-inflammatory perspective, this compound can reduce the production of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-alpha) in human peripheral blood mononuclear cells.[20] It also attenuates vascular inflammation by reducing the expression of vascular cell adhesion molecule-1 (VCAM-1) and pro-atherogenic cytokines.[21]

Quantitative Data:

| Parameter | This compound Effect | Control/Vehicle | Study Model | Reference |

| Aortic Superoxide Production | Abolished Ang II-induced increase | - | Angiotensin II-infused rats | [18] |

| Aortic NADPH Oxidase Activity | Abolished Ang II-induced increase | - | Angiotensin II-infused rats | [18] |

| Vascular ROS Generation | Abrogated augmentation | - | Diabetic (db/db) mice | [5][6] |

| MCP-1 Production (by Ang II-stimulated PBMCs) | Significantly reduced | - | In vitro (human cells) | [20] |

| TNF-α Production (by Ang II-stimulated PBMCs) | Significantly reduced | - | In vitro (human cells) | [20] |

| Cardiac Total Nitrite Levels | Reduced | - | Diabetic rats | [19] |

| Cardiac Vitamin E Levels | Improved | - | Diabetic rats | [19] |

Experimental Protocols:

Measurement of Vascular ROS:

-

Method: Lucigenin-enhanced chemiluminescence.[5]

-

Procedure: Aortic rings are homogenized in an assay buffer. The assay is performed with the sample homogenate, lucigenin (B191737) (as an electron acceptor), and NADPH (as a substrate). The resulting luminescence, which is proportional to superoxide production, is measured using a luminometer.[5]

Assessment of Inflammatory Cytokine Production:

-

Method: Cell culture and ELISA.[20]

-

Procedure: Human peripheral blood mononuclear cells are isolated and cultured. The cells are then stimulated with angiotensin II in the presence or absence of this compound. The concentrations of MCP-1 and TNF-alpha in the culture supernatant are then quantified using specific ELISA kits.[20]

Signaling Pathway:

Caption: this compound's antioxidant and anti-inflammatory mechanisms.

IV. Non-Genomic and Other Off-Target Effects

Beyond the aforementioned pathways, this compound engages in rapid, non-genomic signaling. These effects occur independently of the classical MR-mediated gene transcription. For instance, this compound has been shown to increase intracellular levels of Ca2+, cGMP, and cAMP in cardiomyocytes, suggesting direct effects on cellular signaling cascades.[22]

This compound may also directly interact with other cellular components. Electrophysiological studies have suggested that this compound can reduce vascular contractions by inhibiting slow calcium channels.[23] Additionally, it has been shown to suppress vascular angiotensin I to angiotensin II conversion, indicating an interaction with the renin-angiotensin system beyond aldosterone (B195564) blockade.[1][2]

Experimental Workflow: Investigating Non-Genomic Effects

Caption: Workflow for studying this compound's non-genomic effects in vitro.

Conclusion

The cardiovascular benefits of this compound are multifaceted and extend beyond its well-characterized role as a mineralocorticoid receptor antagonist. Its off-target effects on endothelial function, nitric oxide bioavailability, myocardial fibrosis, oxidative stress, and inflammation provide additional mechanisms for its therapeutic efficacy. For researchers and drug development professionals, a deeper understanding of these pleiotropic effects is crucial for optimizing its clinical use and for the development of novel cardiovascular therapies. The experimental protocols and signaling pathways detailed in this guide offer a framework for further investigation into the complex and beneficial actions of this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound increases nitric oxide bioactivity, improves endothelial vasodilator dysfunction, and suppresses vascular angiotensin I/angiotensin II conversion in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. This compound Prevents Endothelial Nitric Oxide Synthase Uncoupling and Vascular Dysfunction Induced by β-Adrenergic Overstimulation: Role of Perivascular Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound treatment attenuates vascular dysfunction in type 2 diabetic mice by decreasing oxidative stress and restoring NO/GC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound treatment attenuates vascular dysfunction in type 2 diabetic mice by decreasing oxidative stress and restoring NO/GC signaling [frontiersin.org]

- 7. This compound Induces Vasodilation by Endothelium-Dependent Mechanisms Involving NO and by Endothelium-Independent Mechanisms Blocking Ca2+ Channels [mdpi.com]

- 8. This compound ameliorates endothelial dysfunction through inhibition of the AGE/RAGE axis in a chronic renal failure rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound alleviates myocardial fibrosis via inhibition of E...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound alleviates myocardial fibrosis via inhibition of Ets-1 in mice with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of this compound therapy on the activity of the matrix metalloproteinase system in patients with heart failure after COVID-19 | Podzolkov | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]

- 13. Treatment with this compound for 24 weeks decreases the level of matrix metalloproteinases and improves cardiac function in patients with chronic heart failure of ischemic etiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cardiac Magnetic Resonance Assessment of Interstitial Myocardial Fibrosis and Cardiomyocyte Hypertrophy in Hypertensive Mice Treated With this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect of this compound on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat | PLOS One [journals.plos.org]

- 16. The effect of this compound on cardiovascular function and markers of fibrosis in people at increased risk of developing heart failure: the heart ‘OMics’ in AGEing (HOMAGE) randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. ahajournals.org [ahajournals.org]

- 19. The role of this compound on myocardial oxidative stress in rat model of streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory effect of this compound on human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. Non-genomic effects of this compound and eplerenone in cardiomyocytes of neonatal Wistar rats: do they evoke cardioprotective pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Vascular and cardiac actions of aldosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Spironolactone's Antiandrogenic Properties: A Molecular Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spironolactone, a potassium-sparing diuretic, exerts significant antiandrogenic effects through a dual mechanism of action at the molecular level. It acts as a direct competitive antagonist of the androgen receptor (AR) and as an inhibitor of androgen biosynthesis. This technical guide provides an in-depth exploration of these mechanisms, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Androgen Receptor Antagonism

This compound's primary antiandrogenic effect stems from its ability to directly bind to the androgen receptor, thereby competitively inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This blockade prevents the conformational changes in the AR necessary for its translocation to the nucleus, dimerization, and subsequent modulation of androgen-responsive gene transcription.

Binding Affinity and Potency

The affinity of this compound for the androgen receptor has been quantified in numerous studies, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). These values demonstrate a moderate but clinically significant binding affinity.

| Parameter | Value | Compound | Assay Details | Reference |

| IC50 | 77 nM | This compound | Androgen Receptor | [3][4][5] |

| IC50 | 67 nM | This compound | Rat Prostate Cytosol AR | [1] |

| IC50 | 3 nM | Dihydrotestosterone (DHT) | Rat Prostate Cytosol AR | [1] |

| IC50 | 24 nM | Cyproterone Acetate (B1210297) | Rat Prostate Cytosol AR | [1] |

| Ki | 39.4 - 120 nM | This compound | Human Androgen Receptor | [1] |

| Relative Binding Affinity | 2.7 - 67% of DHT | This compound | Androgen Receptor | [1][2] |

| Relative Binding Affinity | 5% of DHT | This compound | Androgen Receptor | [1] |

| Relative Binding Affinity | 1% of DHT | Canrenone | Androgen Receptor | [1] |

Table 1: Quantitative Data on this compound's Interaction with the Androgen Receptor.

Signaling Pathway

The binding of an androgen (e.g., testosterone or DHT) to the androgen receptor initiates a signaling cascade that ultimately leads to the transcription of androgen-responsive genes. This compound disrupts this pathway at the initial receptor-ligand binding step.

Inhibition of Steroidogenesis

In addition to its direct action on the androgen receptor, this compound also exhibits a weak inhibitory effect on enzymes involved in the biosynthesis of androgens (steroidogenesis).[1][2] This contributes to its overall antiandrogenic profile by reducing the production of testosterone.

Key Enzymes Targeted

The primary targets of this compound in the steroidogenic pathway are 17α-hydroxylase and 17,20-lyase.[2][3] There is conflicting evidence regarding its effect on 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[1]

| Enzyme | Effect of this compound | Quantitative Data | Reference |

| 17α-hydroxylase | Weak Inhibition | Decrease in testosterone and 17α-hydroxyprogesterone production at 40-200 mg/kg doses. | [1] |

| 17,20-lyase | Weak Inhibition | Contributes to reduced testosterone synthesis. | [2][3] |

| 5α-reductase | Conflicting Evidence | Some studies suggest weak inhibition, while others show no significant effect. | [1][2] |

| Cytochrome P450 (adrenal) | Degradation | The metabolite 7α-thio-spironolactone leads to P450 degradation, activated by 17α-hydroxylase. | [6] |

Table 2: this compound's Effects on Steroidogenic Enzymes.

Steroidogenesis Pathway

The synthesis of androgens from cholesterol is a multi-step process involving several key enzymes. This compound's inhibitory actions occur at specific points within this pathway.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound, such as this compound, for the androgen receptor.

Materials:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol from rat ventral prostate.

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity.

-

Test compound (this compound).

-

Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Wash Buffer (e.g., Tris-HCl buffer).

-

Scintillation cocktail.

-

96-well plates.

-

Hydroxyapatite (HAP) slurry for separation.

-

Liquid Scintillation Counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare the [³H]-DHT solution in the assay buffer at a concentration at or below its dissociation constant (Kd) for the AR.

-

Prepare the AR solution in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, [³H]-DHT, and the AR solution.

-

Non-specific Binding Wells: Add assay buffer, [³H]-DHT, a saturating concentration of unlabeled DHT, and the AR solution.

-

Test Compound Wells: Add assay buffer, [³H]-DHT, the AR solution, and the desired concentration of this compound.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[7]

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each well to bind the AR-ligand complex.

-

Incubate and then centrifuge the plate to pellet the HAP.

-

Aspirate the supernatant and wash the pellet with ice-cold wash buffer.

-

-

Detection:

-

Add scintillation cocktail to each well.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess the effects of chemicals on steroid hormone production.[8][9][10]

Materials:

-

H295R cells.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Positive control (e.g., Forskolin) and solvent control.

-

24-well or 96-well cell culture plates.

-

ELISA kits or LC-MS/MS for hormone quantification.

-

Reagents for cell viability assay (e.g., MTT).

Procedure:

-

Cell Culture and Plating:

-

Culture H295R cells according to standard protocols.

-

Seed cells into 24-well or 96-well plates and allow them to attach and acclimate for 24 hours.

-

-

Chemical Exposure:

-

Remove the growth medium and expose the cells to fresh medium containing various concentrations of this compound, a positive control, and a solvent control.

-

Incubate for 48 hours.[8]

-

-

Sample Collection:

-

After incubation, collect the cell culture medium for hormone analysis.

-

-

Hormone Quantification:

-

Measure the concentrations of testosterone and other relevant steroid hormones in the collected medium using ELISA or LC-MS/MS.

-

-

Cell Viability Assay:

-

Assess cell viability in the plates using a standard method like the MTT assay to ensure that observed effects on hormone production are not due to cytotoxicity.

-

-

Data Analysis:

-

Normalize hormone production to the solvent control and plot against the this compound concentration to determine its effect on steroidogenesis.

-

Conclusion

This compound's antiandrogenic properties are a result of a multifaceted molecular mechanism involving both direct antagonism of the androgen receptor and inhibition of key enzymes in the steroidogenic pathway. The quantitative data and experimental protocols provided in this guide offer a detailed understanding of these actions, serving as a valuable resource for further research and development in the field of endocrinology and pharmacology. A thorough comprehension of these molecular interactions is crucial for the rational design of new antiandrogenic therapies and for optimizing the clinical use of this compound.

References

- 1. Pharmacodynamics of this compound - Wikipedia [en.wikipedia.org]

- 2. This compound and Androgen Receptors - Oana - Posts [oanahealth.com]

- 3. Cyproterone acetate or this compound in lowering testosterone concentrations for transgender individuals receiving oestradiol therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]

- 6. Role of the steroid 17 alpha-hydroxylase in this compound-mediated destruction of adrenal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Beyond Diuresis: An In-depth Technical Guide to the Novel Therapeutic Targets of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone, a long-established potassium-sparing diuretic and mineralocorticoid receptor (MR) antagonist, is revealing a complex pharmacological profile that extends far beyond its traditional indications. A growing body of evidence highlights its potential in treating a spectrum of conditions including cardiovascular disease, chronic kidney disease, and even cancer, through mechanisms independent of its diuretic and anti-hypertensive effects. This technical guide synthesizes the current understanding of this compound's novel therapeutic targets, focusing on its anti-inflammatory, anti-fibrotic, anti-oxidative, and immune-modulatory actions. We provide a comprehensive overview of the underlying signaling pathways, quantitative data from key studies, and detailed experimental methodologies to facilitate further research and drug development in this promising area.

Introduction: Re-evaluating a Classic Drug

For decades, this compound has been a cornerstone in the management of hypertension, heart failure, and edema.[1][2] Its primary mechanism of action was considered to be the competitive antagonism of the mineralocorticoid receptor, leading to increased sodium and water excretion while conserving potassium.[3][4][5] However, recent investigations have unveiled a portfolio of pleiotropic effects that position this compound as a multi-target therapeutic agent.[6] These non-classical actions are observed in various cell types and tissues, often independent of aldosterone (B195564), suggesting direct molecular interactions with other signaling components.[7][8] This guide delves into these novel mechanisms, providing a technical foundation for researchers and drug developers to explore the full therapeutic potential of this compound.

Anti-Inflammatory and Immune-Modulatory Effects

This compound exhibits potent anti-inflammatory and immune-modulating properties, suggesting its utility in chronic inflammatory and autoimmune diseases.[7][9]

Suppression of Pro-Inflammatory Cytokines

This compound has been shown to significantly inhibit the production of several key pro-inflammatory cytokines. In ex vivo activated human blood leukocytes, this compound markedly suppressed the transcription and release of tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), interleukin-6 (IL-6), and granulocyte-macrophage colony-stimulating factor (GM-CSF) by 70-90%.[7][10] This effect is thought to be at least partially independent of the mineralocorticoid receptor.[8][11] Studies in patients with rheumatoid arthritis have demonstrated that this compound treatment leads to a significant reduction in inflammatory markers and disease activity.[7][12]

Modulation of Immune Cell Function and Transcription Factors

This compound's immune-modulatory effects extend to the regulation of key transcription factors that govern inflammatory responses, such as nuclear factor-kappa B (NF-κB), CEBPβ, and MYC.[8][10][13] By influencing these central regulators, this compound can modulate the adaptive immune response, for instance by reducing the polarization towards a Th17 phenotype and promoting regulatory T cells.[13]

Quantitative Data: Anti-Inflammatory Effects

| Parameter | Cell/System | Treatment | Result | Reference |

| Cytokine Inhibition | Activated Human Blood Leukocytes | This compound | 70-90% inhibition of TNF-α, IFN-γ, IL-6, GM-CSF | [7][10] |

| Disease Activity Score (DAS28) | Rheumatoid Arthritis Patients | This compound (2 mg/kg/day for 12 weeks) | Significant reduction from 6.9 to 4.1 | [12] |

| C-Reactive Protein (CRP) | Rheumatoid Arthritis Patients | This compound (2 mg/kg/day for 12 weeks) | Significant reduction from 15.2 to 9.4 mg/dL | [12] |

| MCP-1 and TNF-α Production | Angiotensin II-stimulated Human PBMCs | This compound (10 µM) | Significant reduction | [14] |

Experimental Protocol: Cytokine Release Assay

Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines from activated human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Stimulation and Treatment: Seed the cells in 96-well plates and pre-incubate with varying concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) and phytohemagglutinin (PHA) to induce cytokine production.

-

Supernatant Collection: After 24 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IFN-γ, and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the stimulated control.

Attenuation of Oxidative Stress

This compound has demonstrated significant antioxidant properties, primarily through the inhibition of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[15]

Inhibition of NADPH Oxidase

In human umbilical artery endothelial cells (HUAECs), aldosterone was shown to increase the protein expression of NADPH oxidase subunits (Nox2, p47phox, and p22phox), leading to elevated NADPH oxidase activity and oxidative stress. This compound (1 µmol/L) markedly inhibited these changes.[15] This suggests that this compound can counteract aldosterone-induced oxidative stress in the vasculature.

Reduction of Oxidative Stress Markers

Clinical studies in patients with chronic kidney disease have shown that this compound treatment can decrease markers of oxidative stress.[16][17] In a randomized controlled trial involving living donor kidney transplant recipients, this compound prevented the post-transplantation increase in urinary 8-hydroxylated-guanosine, a marker of oxidative DNA damage.[18] Furthermore, in a rat model of streptozotocin-induced diabetes, this compound reduced cardiac total nitrite (B80452) levels and improved vitamin E levels, indicating a reduction in myocardial oxidative stress.[19]

Quantitative Data: Oxidative Stress Reduction

| Parameter | Model/System | Treatment | Result | Reference |

| NADPH Oxidase Subunit Expression (Nox2, p47phox, p22phox) | Aldosterone-treated HUAECs | This compound (1 µmol/L) | Marked inhibition of aldosterone-induced increase | [15] |

| Urinary 8-hydroxylated-guanosine | Kidney Transplant Recipients | This compound (50 and 100 mg) | Prevention of post-transplant increase | [18] |

| Cardiac Total Nitrite Levels | Diabetic Rats | This compound | Reduction compared to untreated diabetic rats | [19] |

| Cardiac Vitamin E Levels | Diabetic Rats | This compound | Improvement compared to untreated diabetic rats | [19] |

Experimental Protocol: Measurement of NADPH Oxidase Activity

Objective: To determine the effect of this compound on NADPH oxidase activity in endothelial cells.

Methodology:

-

Cell Culture and Treatment: Culture human umbilical artery endothelial cells (HUAECs) and treat with aldosterone (100 nmol/L) in the presence or absence of this compound (1 µmol/L) for 24 hours.

-

Membrane Protein Extraction: Homogenize the cells and isolate the membrane fraction by ultracentrifugation.

-

Lucigenin-Enhanced Chemiluminescence Assay: Resuspend the membrane protein in a buffer containing NADPH as a substrate. Measure superoxide (B77818) production by detecting the chemiluminescence of lucigenin (B191737) using a luminometer.

-

Data Analysis: Express NADPH oxidase activity as relative light units per microgram of protein and compare the activity between different treatment groups.

Anti-Fibrotic Mechanisms

This compound has emerged as a potent anti-fibrotic agent, particularly in the context of cardiovascular and renal disease.[20][21]

Inhibition of Collagen Synthesis

The anti-fibrotic effects of this compound are partly mediated by its ability to reduce the synthesis of extracellular matrix proteins. In patients with heart failure, this compound treatment has been associated with a significant reduction in pro-collagen type I and III levels.[6][22] In a mouse model of experimental autoimmune myocarditis, this compound significantly inhibited myocardium fibrosis and decreased the protein expression of collagen I and III.[23]

Modulation of Pro-Fibrotic Signaling

This compound can interfere with pro-fibrotic signaling pathways. Aldosterone is known to stimulate cardiac fibroblasts to produce extracellular matrix, an effect that is blocked by this compound.[20] Furthermore, in patients with chronic kidney disease, this compound has been shown to reduce the urinary excretion of transforming growth factor-β1 (TGF-β1), a key fibrogenic cytokine.[24]

Quantitative Data: Anti-Fibrotic Effects

| Parameter | Model/System | Treatment | Result | Reference |

| Procollagen III N-terminal Peptide (PIIINP) | Mild Heart Failure Patients | This compound (12.5-50 mg/24 hours for 3 months) | Reduction from 3.767 to 3.156 µg/ml | [22] |

| Urinary TGF-β1/Creatinine Ratio | Chronic Kidney Disease Patients | This compound | Reduction from 22.50 to 17.78 ng/mg Cr at 6 months | [24] |

| Myocardial Collagen I and III Expression | Mice with Autoimmune Myocarditis | This compound | Significant decrease in protein expression | [23] |

Experimental Protocol: Western Blot for Collagen Expression

Objective: To assess the effect of this compound on collagen I and III protein expression in cardiac tissue.

Methodology:

-

Tissue Homogenization: Homogenize myocardial tissue samples from control and this compound-treated animals in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against collagen I and collagen III, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence detection system. Quantify the band intensities and normalize to a loading control like GAPDH.

Improvement of Endothelial Function

This compound has been shown to improve endothelial dysfunction, a key factor in the pathogenesis of cardiovascular diseases.[25][26]

Enhancement of Nitric Oxide Bioavailability

A primary mechanism by which this compound improves endothelial function is by increasing the bioavailability of nitric oxide (NO). In human endothelial cells, this compound enhances endothelial nitric oxide synthase (eNOS) expression.[15] Clinical studies in patients with chronic heart failure have demonstrated that this compound improves tonic NO bioactivity and enhances endothelium-dependent vasodilation.[25]

Inhibition of Vascular Angiotensin I/Angiotensin II Conversion

This compound can also suppress the vascular renin-angiotensin system. In patients with chronic heart failure already on ACE inhibitors, this compound further attenuated angiotensin I-mediated vasoconstriction, suggesting an inhibition of vascular angiotensin I/Angiotensin II conversion.[25]

Quantitative Data: Endothelial Function Improvement

| Parameter | Model/System | Treatment | Result | Reference |

| Acetylcholine-induced Vasodilation | Mild Heart Failure Patients | This compound (12.5-50 mg/24 hours for 3 months) | Significant improvement | [22] |

| Flow-Mediated Vasodilation (FMD) | Rheumatoid Arthritis Patients | This compound (2 mg/kg/day for 12 weeks) | Improvement from 3.18% to 3.95% | [12] |

| Vascular ACE Activity | Mild Heart Failure Patients | This compound (12.5-50 mg/24 hours for 3 months) | Significant reduction | [22] |

Anti-Cancer Properties

Emerging evidence suggests that this compound may have anti-cancer and chemosensitizing effects.[27]

Inhibition of DNA Damage Repair

This compound has been reported to exert anti-cancer effects by suppressing DNA damage repair mechanisms, specifically nucleotide excision repair (NER).[28] This action can potentiate the efficacy of DNA-damaging chemotherapeutic agents like cisplatin.[28]

Reduction of Survivin Expression

A novel mechanism for this compound's anti-cancer activity is the suppression of survivin, an anti-apoptotic protein.[27] This reduction in survivin can chemosensitize cancer cells to non-DNA-damaging drugs such as gemcitabine (B846) and osimertinib.[27]

Quantitative Data: Anti-Cancer Effects

| Parameter | Cell Line | Treatment | Result | Reference |

| Cytotoxicity | Ovarian and Colon Cancer Cells | This compound + Platinum derivatives | Significantly increased cytotoxicity | [28] |

| Apoptotic Cell Death | U87-MG Glioblastoma Cells | This compound (30 µM) | Approximately 20% induction of apoptosis | [29] |

| Prostate Cancer Risk | Human Observational Studies (Meta-analysis) | This compound use | Reduced risk (RR = 0.79) | [30] |

Modulation of Ion Channels

This compound and its metabolites can directly interact with and modulate the activity of various ion channels.

Blockade of HERG Channels

This compound and its active metabolite, canrenoic acid, have been shown to block human ether-a-go-go-related gene (HERG) channels in a concentration-dependent manner. The IC50 for this compound-induced HERG current decrease was 23.0 µM.[31] This action may contribute to its effects on cardiac electrophysiology.

Calcium Channel Antagonism

This compound has been shown to inhibit slow calcium channel currents in isolated vascular smooth muscle cells, with a 50% inhibition observed at concentrations of 5 to 7 µM.[32] This effect is similar to that of calcium channel blockers and may contribute to its vasodilatory properties.

Quantitative Data: Ion Channel Modulation

| Parameter | Channel/System | Treatment | Result | Reference |

| HERG Current Inhibition | Stably transfected CHO cells | This compound | IC50 = 23.0 µM | [31] |

| Slow Calcium Channel Current Inhibition | Isolated Vascular Smooth Muscle Cells | This compound | 50% inhibition at 5-7 µM | [32] |

| HCN2 and HCN4 mRNA Expression | Ischemic Rat Myocardium | This compound | Significant decrease | [33] |

Effects on Mitochondrial Function

Recent studies indicate that this compound can positively influence mitochondrial function, particularly in the context of cellular stress.

Restoration of Mitochondrial Function

In a model of methylglyoxal-induced cellular dysfunction in osteoblastic cells, this compound restored mitochondrial function and suppressed the formation of advanced glycation end products (AGEs).[34] It also significantly improved markers of mitochondrial biogenesis, including mitochondrial membrane potential and ATP levels.[34]

Reduction of Mitochondrial Oxidative Stress

This compound has been shown to reduce oxidative stress within the mitochondria by decreasing mitochondrial superoxide levels and cardiolipin (B10847521) peroxidation.[34]

Quantitative Data: Mitochondrial Effects

| Parameter | Cell Line | Treatment | Result | Reference |

| Mitochondrial Membrane Potential | MG-treated MC3T3-E1 cells | This compound | Significant improvement | [34] |

| ATP Levels | MG-treated MC3T3-E1 cells | This compound | Significant improvement | [34] |

| Mitochondrial Superoxide Levels | dRib-treated MC3T3-E1 cells | This compound | Significant reduction | [35][36] |

Regulation of Gene Expression

This compound can regulate the expression of a wide array of genes, many of which are independent of the mineralocorticoid receptor.

Broad Transcriptional Effects

In activated human mononuclear cells, this compound affected the expression of 1018 transcripts, while aldosterone only affected 17. This suggests a broad, MR-independent gene-regulatory effect.[8][11]

Specific Gene Targets

One identified target is the integrin beta3 gene, whose expression was increased by this compound in both kidney epithelial cells and rat neonatal cardiomyocytes.[37] This finding suggests novel mechanisms for this compound's actions in cardiovascular health.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound's diverse signaling pathways.

Experimental Workflows

Caption: A generalized experimental workflow.

Conclusion and Future Directions

This compound is no longer just a diuretic. Its multifaceted pharmacological profile, encompassing anti-inflammatory, anti-fibrotic, anti-oxidative, and anti-cancer properties, opens up a vast landscape for new therapeutic applications. The evidence strongly suggests that many of these effects are independent of its classical mineralocorticoid receptor antagonism, pointing towards novel molecular targets that are yet to be fully elucidated.

Future research should focus on:

-

Target Deconvolution: Identifying the direct molecular binding partners of this compound and its metabolites that mediate these non-classical effects.

-

Structure-Activity Relationship Studies: Designing new this compound analogs that selectively enhance these beneficial properties while minimizing side effects like hyperkalemia and endocrine disturbances.

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy of this compound in new indications such as chronic inflammatory diseases, specific types of cancer, and conditions characterized by significant fibrosis and oxidative stress.

The journey of this compound from a simple diuretic to a complex, multi-target drug is a compelling example of drug repositioning. A deeper understanding of its novel mechanisms of action will undoubtedly pave the way for innovative therapeutic strategies for a wide range of challenging diseases.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. This compound: Side Effects, Uses, Dosage, and More [healthline.com]

- 3. egpat.com [egpat.com]

- 4. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. healio.com [healio.com]

- 7. This compound inhibits production of proinflammatory cytokines, including tumour necrosis factor-α and interferon-γ, and has potential in the treatment of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on human blood mononuclear cells: mineralocorticoid receptor independent effects on gene expression and late apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound might be a desirable immunologic and hormonal intervention in autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound on human blood mononuclear cells: mineralocorticoid receptor independent effects on gene expression and late apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on endothelial dysfunction in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of Immunity and Inflammation by the Mineralocorticoid Receptor and Aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effect of this compound on human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Inhibits NADPH Oxidase-Induced Oxidative Stress and Enhances eNOS in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound reduces oxidative stress in living donor kidney transplantation: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of this compound on myocardial oxidative stress in rat model of streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Effect of this compound on Patients With Atrial Fibrillation and Structural Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of this compound on endothelial function, vascular angiotensin converting enzyme activity, and other prognostic markers in patients with mild heart failure already taking optimal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound alleviates myocardial fibrosis via inhibition of Ets-1 in mice with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. ahajournals.org [ahajournals.org]

- 26. journals.physiology.org [journals.physiology.org]

- 27. This compound, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Drug could enhance effects of chemo | MDedge [mdedge.com]

- 29. researchgate.net [researchgate.net]

- 30. hospitalhealthcare.com [hospitalhealthcare.com]

- 31. This compound and its main metabolite, canrenoic acid, block human ether-a-go-go-related gene channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Calcium channel antagonist effects of this compound, an aldosterone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. This compound Regulates HCN Protein Expression Through Micro-RNA-1 in Rats With Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 34. This compound Attenuates Methylglyoxal-induced Cellular Dysfunction in MC3T3-E1 Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. 7050 Effect of this compound On Reducing Sugar-Induced Cellular Damage In MC3T3-E1 Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 36. academic.oup.com [academic.oup.com]

- 37. This compound increases integrin beta3 gene expression in kidney and heart muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spironolactone's Role in Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary